molecular formula C17H16N2O4 B1678460 Piromelatine CAS No. 946846-83-9

Piromelatine

Cat. No. B1678460
M. Wt: 312.32 g/mol
InChI Key: PNTNBIHOAPJYDB-UHFFFAOYSA-N
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Description

Piromelatine, also known as Neu-P11, is a multimodal sleep drug under development by Neurim Pharmaceuticals . It primarily acts as an agonist of MT1/MT2/MT3 melatonin receptors and serotonin 5-HT1A and 5-HT1D receptors . It is also reported to be a low-affinity antagonist of 5-HT2B, P2X3, and TRPV1 receptors .


Molecular Structure Analysis

Piromelatine has a molecular formula of C17H16N2O4 . Its average mass is 312.320 Da and its monoisotopic mass is 312.110992 Da .


Physical And Chemical Properties Analysis

Piromelatine has a molecular formula of C17H16N2O4, an average mass of 312.320 Da, and a monoisotopic mass of 312.110992 Da . Other physical and chemical properties are not explicitly mentioned in the search results.

Future Directions

Neurim Pharmaceuticals has conducted Phase 1 and 2 trials of Piromelatine in primary insomnia . They also started enrolling for ReCOGNITION, a Phase 2 study of Piromelatine in Alzheimer’s disease . The study is planned to run from May 2022 to June 2025 . In addition, Piromelatine has been evaluated in Spain for insomnia, irritable bowel syndrome, and glaucoma . The future directions of Piromelatine will likely depend on the outcomes of these ongoing and planned studies.

properties

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-oxopyran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-22-13-2-3-15-14(9-13)11(10-19-15)4-6-18-17(21)16-8-12(20)5-7-23-16/h2-3,5,7-10,19H,4,6H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTNBIHOAPJYDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC(=O)C=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90241566
Record name Piromelatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90241566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piromelatine

CAS RN

946846-83-9
Record name Piromelatine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946846-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piromelatine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946846839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piromelatine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12288
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Piromelatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90241566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIROMELATINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3UN2146K9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
312
Citations
L Huang, C Zhang, Y Hou, M Laudon… - European Review for …, 2013 - europeanreview.org
… AIM: In this report we assessed the effects of piromelatine and … treated for 5 weeks with a vehicle, piromelatine (5, 15 and 50 mg/… Piromelatine, but not melatonin, also reduced SHR body …
Number of citations: 56 www.europeanreview.org
M She, X Hu, Z Su, C Zhang, S Yang, L Ding… - European journal of …, 2014 - Elsevier
… However, under piromelatine or melatonin treatment, the levels of plasma glucose, TG, TC … by treatment with piromelatine or melatonin. We conclude that piromelatine could regulate …
Number of citations: 42 www.sciencedirect.com
W Fu, H Xie, M Laudon, S Zhou, S Tian, Y You - Psychopharmacology, 2016 - Springer
… piromelatine … of piromelatine on stress-induced cognitive impairment remains unclear. The aim of the present study was to determine whether chronic administration of piromelatine …
Number of citations: 35 link.springer.com
YY Liu, D Yin, L Chen, WM Qu, CR Chen… - …, 2014 - Springer
… These data indicate that piromelatine is an effective treatment for … piromelatine is likely mediated by melatonin, opioid, and 5HT 1A receptors; however, the hypnotic effect of piromelatine …
Number of citations: 33 link.springer.com
PP Wang, MH She, PP He, WJ Chen, M Laudon, XX Xu… - Biochimie, 2013 - Elsevier
… Piromelatine has been shown to inhibit weight gain and improve insulin sensitivity in high-fat/high-sucrose-fed (HFHS) rats. Considering that piromelatine … the effects of piromelatine and …
Number of citations: 28 www.sciencedirect.com
J Tchekalarova, L Kortenska, P Marinov… - International Journal of …, 2022 - mdpi.com
Prenatal stress (PNS) impairs the circadian rhythm of the sleep/wake cycle. The melatonin (MT) analogue Piromelatine (Pir) was designed for the treatment of insomnia. The present …
Number of citations: 2 www.mdpi.com
J Zhou, D Wang, XH Luo, X Jia, MX Li, M Laudon… - … of Pharmacology and …, 2018 - ASPET
… In addition, piromelatine also attenuated CF-… piromelatine might ameliorate impaired glucose metabolism and prevent IR by normalizing HPA-axis functions. In conclusion, piromelatine …
Number of citations: 14 jpet.aspetjournals.org
N Ivanova, Z Nenchovska, M Atanasova… - Cellular and Molecular …, 2022 - Springer
… Piromelatine also corrected to control level the PNS-induced alterations of corticosteroid receptors only in male offspring. Our findings suggest that the piromelatine treatment exerts …
Number of citations: 7 link.springer.com
N Ivanova, M Atanasova, Z Nenchovska… - International Journal of …, 2023 - mdpi.com
Prenatal stress impairs cognitive function in rats, while Piromelatine treatment corrects memory decline in male rats with chronic mild stress. In the present study, we aimed to evaluate …
Number of citations: 2 www.mdpi.com
LS Schneider, M Laudon, T Nir, J Caceres… - The Journal of …, 2022 - Springer
… in this study and no specific trends in adverse events by treatment group or piromelatine dose were noted and no difference between the placebo and piromelatine groups (Table 3). …
Number of citations: 6 link.springer.com

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